7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-d]pyrimidine family. This compound is characterized by the presence of a bromophenyl group at the 7th position, a chlorine atom at the 4th position, and three methyl groups at the 2nd, 5th, and 6th positions. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of sodium hydroxide to form a chalcone intermediate. This intermediate is then treated with 2-cyanothioacetamide to form the pyrrolo[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of microwave irradiation can significantly reduce reaction times and improve the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of the bromophenyl and chloro groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or other strong bases, and the reactions are typically carried out in polar solvents such as dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted derivatives of the original compound .
Scientific Research Applications
7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer properties, with some derivatives showing promising activity against various cancer cell lines.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly adenosine kinase inhibition, which has implications for pain and inflammation management.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an adenosine kinase inhibitor, increasing extracellular adenosine concentrations at sites of tissue trauma. This inhibition can lead to analgesic and anti-inflammatory effects . The compound’s interaction with adenosine receptors and other pathways involved in inflammation and pain signaling is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine: This compound is also an adenosine kinase inhibitor with similar analgesic and anti-inflammatory properties.
7-(4-Bromophenyl)-1,2-dihydro-5-(4-fluorophenyl)-2-thioxopyrido[2,3-d]pyrimidin-4(3H)-one: This compound has been studied for its antimicrobial activities.
Uniqueness
7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13BrClN3 |
---|---|
Molecular Weight |
350.64 g/mol |
IUPAC Name |
7-(4-bromophenyl)-4-chloro-2,5,6-trimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H13BrClN3/c1-8-9(2)20(12-6-4-11(16)5-7-12)15-13(8)14(17)18-10(3)19-15/h4-7H,1-3H3 |
InChI Key |
QBMYIKUMZKJLSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC(=N2)C)Cl)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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